molecular formula C18H21N2O3S2+ B11219816 1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium

Cat. No.: B11219816
M. Wt: 377.5 g/mol
InChI Key: ZCZHFLYNGJTLHG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium is a complex organic compound that features a unique combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thiazine ring: This can be achieved by reacting 2,5-dimethoxybenzaldehyde with thiourea in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then cyclized with 2-thiophenecarboxaldehyde under acidic conditions to form the desired imidazo[2,1-B][1,3]thiazin-1-ium structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to alter the thiazine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium involves its interaction with various molecular targets. In medicinal applications, it may inhibit enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,5-Dimethoxyphenyl)-3-hydroxy-3-(2-thienyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-B][1,3]thiazin-1-ium is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C18H21N2O3S2+

Molecular Weight

377.5 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C18H21N2O3S2/c1-22-13-6-7-15(23-2)14(11-13)19-12-18(21,16-5-3-9-24-16)20-8-4-10-25-17(19)20/h3,5-7,9,11,21H,4,8,10,12H2,1-2H3/q+1

InChI Key

ZCZHFLYNGJTLHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O

Origin of Product

United States

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